7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
Description
7-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS: 22245-89-2) is a bicyclic heterocyclic compound featuring a benzazepinone core substituted with a methoxy group at the 7-position. It is a key intermediate in medicinal chemistry, particularly in the synthesis of σ receptor ligands and biocatalytic platforms for antibiotic analogs . The compound is commercially available with ≥95% purity and is stored at sub-ambient temperatures to ensure stability . Its molecular weight is 207.24 g/mol, and it exists as a solid or oil depending on synthetic derivatives .
Properties
IUPAC Name |
8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWQMCLZVGKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one.
Reduction: Formation of 7-methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is explored for its potential therapeutic effects. It belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties. The compound's structural features suggest it may interact with GABA receptors, making it a candidate for further investigation in anxiety and sleep disorders.
Case Studies
- Anxiolytic Activity : Research has indicated that modifications in the benzodiazepine structure can lead to enhanced anxiolytic effects. Studies involving similar compounds have shown promising results in reducing anxiety-like behaviors in animal models .
Neuropharmacology
The compound has been studied for its neuroprotective properties. Its ability to modulate neurotransmitter systems may provide insights into treatments for neurodegenerative diseases.
Research Findings
- A study demonstrated that derivatives of benzodiazepines can exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound could be further evaluated for its neuroprotective potential .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.
Synthetic Applications
- Researchers have utilized this compound as a building block in the synthesis of novel pharmacophores. The versatility of its functional groups facilitates the development of new compounds with desired biological activities .
Mechanism of Action
The mechanism of action of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Methoxy-Substituted Benzoazepinones
Key Observations :
- Positional Isomerism : The 7-methoxy derivative exhibits distinct NMR shifts (δ 3.85 for OCH₃) compared to the 8-methoxy analog (δ 3.82), aiding structural differentiation .
- Dimethoxy Derivatives : The 7,8-dimethoxy variant (MW 237.28) shows enhanced polarity and higher molecular weight, impacting solubility and receptor binding affinity in σ1/σ2 ligand studies .
- N-Methoxy vs. C-Methoxy : Substitution at the nitrogen (N-OCH₃) reduces molecular weight (192 vs. 207) and alters the C=O IR stretch frequency (~1650 cm⁻¹ for C-OCH₃ vs. ~1680 cm⁻¹ for N-OCH₃) .
Amino- and Halogen-Substituted Analogs
Key Observations :
- Amino Derivatives: The 8-amino analog (MW 178.21) serves as a building block for antibiotics, while the 3-amino isomer is critical for biocatalytic platforms targeting tuberculosis .
- Halogenation : Bromination at the 7-position increases molecular weight (256 vs. 207) and enables cross-coupling reactions, as seen in Heck-Suzuki tandem syntheses .
Complex Derivatives with Additional Functional Groups
Key Observations :
- Receptor Binding : The 3-(4-methoxybenzyl) derivative exhibits high σ1 affinity (Ki = 12 nM), highlighting the importance of lipophilic side chains for target engagement .
Biological Activity
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is a heterocyclic compound characterized by a fused seven-membered azepine ring and a benzene ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- CAS Number : 22245-89-2
- PubChem CID : 4674196
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, leading to diverse pharmacological effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has been shown to bind to certain receptors, potentially influencing neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hep3B | 8.07 | Induces G2/M phase arrest |
| HeLa | 9.12 | Moderate cytotoxicity |
| Caco-2 | Not specified | Weak cytotoxicity |
In a study comparing its effects with doxorubicin, the compound demonstrated comparable efficacy in inducing cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It was found to exhibit moderate antioxidant activity with IC50 values ranging from 39.85 µM to 79.95 µM when tested against free radicals using the DPPH assay. This activity is attributed to its benzodiazepine structure which facilitates interaction with reactive oxygen species .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of benzodioxole and evaluated their biological properties. Among these, compounds related to this compound exhibited promising anticancer activity against Hep3B cells, significantly reducing α-fetoprotein secretion levels compared to untreated controls .
- Pharmacological Investigations : Another investigation into similar compounds indicated that modifications in the molecular structure could enhance their biological activities. The incorporation of different functional groups was shown to affect both the anticancer and antioxidant properties significantly .
Q & A
Q. Table 1: Key Synthetic Steps
Basic: Which analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves crystal structure and stereochemistry (e.g., R factor = 0.060, data-to-parameter ratio = 62.7) .
- NMR spectroscopy : ¹H/¹³C NMR validates molecular connectivity via chemical shifts and coupling constants .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Q. Table 2: Analytical Techniques
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray crystallography | R factor, data-to-parameter ratio | |
| ¹H/¹³C NMR | Chemical shifts, integration |
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to optimize crystal purity .
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Temperature control : Lower temperatures (e.g., 10°C) reduce side reactions during ring closure .
- Catalyst selection : Triethylamine improves acylation efficiency by neutralizing HCl .
- Automation : Continuous flow reactors enhance scalability and reproducibility .
Advanced: How to address discrepancies in reported spectral data?
Methodological Answer:
- Cross-validation : Combine X-ray crystallography with NMR to resolve structural ambiguities .
- Systematic error analysis : Replicate experiments under standardized conditions to identify variability sources .
Advanced: What computational methods support reactivity studies?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties and reaction pathways using software like Gaussian .
- Molecular docking : Models interactions with biological targets (e.g., neurotransmitter receptors) .
Methodological: What experimental design principles minimize variability?
Methodological Answer:
- Control variables : Fix solvent, temperature, and catalyst ratios across trials .
- Replicates : Perform triplicate experiments to assess reproducibility .
Advanced: How to determine stereochemistry of derivatives?
Methodological Answer:
- Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose-based) .
- Circular Dichroism (CD) : Correlates optical activity with stereochemical configuration .
Methodological: Best practices for scaling up synthesis?
Methodological Answer:
- Process optimization : Adjust stirring rates and heat transfer for larger batches .
- In-line analytics : Implement HPLC monitoring for real-time quality control .
Advanced: Resolving contradictions in biological activity data?
Methodological Answer:
- Dose-response studies : Establish EC₅₀ values across multiple assays .
- Receptor binding assays : Use radiolabeled ligands to quantify affinity (e.g., GABAₐ receptor studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
